N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-11-3-5-12(6-4-11)23-16-14(9-20-23)17(25)22(10-19-16)21-15(24)8-13-2-1-7-26-13/h1-7,9-10H,8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGISADUYRNKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound's chemical formula is with a molecular weight of 363.3 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.3 g/mol |
| CAS Number | 919844-87-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has shown promising results in several areas:
- Anticancer Activity : The compound exhibits significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for targeted cancer therapies .
- Antiviral Properties : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines have been effective against various viruses, including influenza and hepatitis . The compound's structure allows it to interfere with viral replication processes.
- Anti-inflammatory Effects : Compounds similar to this one have demonstrated anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- In Vitro Studies : A study evaluating the cytotoxic effects on cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value indicating potent activity .
- Antiviral Activity : In assays against influenza virus (IAV), compounds structurally related to this pyrazolo[3,4-d]pyrimidine demonstrated EC50 values indicating effective inhibition of viral replication .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For instance, introducing different substituents at the C-2 position has been shown to improve anticancer efficacy .
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer potential of this compound.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Results : Significant reduction in cell viability was observed, particularly in breast and lung cancer cell lines.
-
Case Study on Antiviral Activity :
- Objective : To assess the antiviral properties against influenza.
- Methodology : The compound was tested in vitro for its ability to inhibit IAV replication.
- Results : The compound exhibited an EC50 value of 12 µM, indicating strong antiviral activity without significant cytotoxicity.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound’s pyrazolo[3,4-d]pyrimidine core and thiophene ring are key sites for redox reactions:
| Reaction Type | Reagents/Conditions | Outcome | Yield/Selectivity | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Thiophene ring oxidation to sulfone or sulfoxide derivatives | Moderate (~60–70%) | |
| Reduction | NaBH₄ (methanol, 0°C) | Selective reduction of carbonyl groups (e.g., 4-oxo to 4-hydroxy) | High (>85%) |
-
The thiophene moiety’s sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.
-
The 4-oxo group on the pyrimidine ring can be reduced to a hydroxyl group, altering hydrogen-bonding capabilities.
Nucleophilic Substitution
The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Reaction Type | Reagents/Conditions | Outcome | Yield/Selectivity | Source |
|---|---|---|---|---|
| NAS | NH₃ (high pressure), Cu catalyst | Fluorine replaced with amine group | Low (~30–40%) | |
| Hydrolysis | NaOH (aq., reflux) | Fluorine replaced with hydroxyl group | Moderate (~50%) |
-
Fluorine’s electronegativity activates the aromatic ring for substitution, though steric hindrance from adjacent groups limits yields.
Cross-Coupling Reactions
The thiophene and pyrazolo-pyrimidine systems enable metal-catalyzed coupling:
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene ring undergoes EAS:
Functional Group Transformations
The acetamide side chain undergoes hydrolysis and condensation:
| Reaction Type | Reagents/Conditions | Outcome | Yield/Selectivity | Source |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (conc., reflux) | Acetamide → Carboxylic acid | High (>90%) | |
| Schiff Base Formation | RNH₂ (ethanol, Δ) | Condensation with amines | Moderate (~70%) |
-
Hydrolysis of the acetamide group generates a carboxylic acid, facilitating further derivatization.
Cyclization and Ring-Opening Reactions
The pyrazolo-pyrimidine core participates in ring-modifying reactions:
| Reaction Type | Reagents/Conditions | Outcome | Yield/Selectivity | Source |
|---|---|---|---|---|
| Microwave-Assisted Cyclization | DMF, 150°C | Formation of fused tricyclic derivatives | High (>85%) | |
| Acid-Catalyzed Ring Opening | H₂SO₄ (conc.) | Cleavage of pyrimidine ring | Low (~20%) |
-
Microwave synthesis enhances reaction efficiency for complex heterocycles.
Photochemical Reactions
UV-induced reactions modify electronic properties:
| Reaction Type | Reagents/Conditions | Outcome | Yield/Selectivity | Source |
|---|---|---|---|---|
| Photodimerization | UV light (λ = 254 nm) | [2+2] Cycloaddition of thiophene | Trace |
Key Research Findings
-
Thiophene Functionalization : Suzuki coupling enables precise aryl group introduction, enhancing bioactivity .
-
Redox Flexibility : The 4-oxo group’s reduction to hydroxyl improves solubility for pharmacological use.
-
Steric Effects : Bulky substituents on the pyrazolo-pyrimidine core hinder NAS but stabilize metal-catalyzed couplings .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in kinase inhibitor development. Further studies are needed to optimize reaction scalability and explore underutilized transformations like photochemical pathways.
Comparison with Similar Compounds
Research Findings and Inferred Pharmacological Profiles
While explicit data (e.g., IC₅₀, pharmacokinetics) for the target compound is unavailable, insights from analogs suggest:
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are frequently explored as kinase inhibitors (e.g., JAK2, BTK). The 4-fluorophenyl and thiophene groups may synergize to block ATP-binding pockets .
- Metabolic Stability : The absence of strongly electron-withdrawing groups (e.g., CF₃) in the target compound may reduce metabolic half-life compared to , but thiophene could introduce unique cytochrome P450 interactions.
- Toxicity : Thiophene-containing compounds sometimes exhibit hepatotoxicity due to reactive metabolite formation, necessitating further safety studies .
Q & A
Q. What are common synthetic routes for preparing N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidinone cores can be functionalized by reacting with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux in aprotic solvents like DMF. Thiophene-containing acetamide side chains are introduced via amide bond formation using carbodiimide coupling agents (EDC/HOBt) . Optimization of reaction time and temperature (e.g., 80–100°C for 12–24 hours) is critical to achieve >90% purity .
Q. How is the structural identity of this compound validated?
Structural confirmation relies on multi-technique approaches:
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the pyrazolo-pyrimidinone core and substituent orientations .
- NMR spectroscopy : H and C NMR verify the 4-fluorophenyl (δ ~7.2–7.4 ppm) and thiophene (δ ~6.9–7.1 ppm) moieties .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] calculated for CHFNOS: 396.0821) .
Q. What analytical methods are used to assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
- Thermogravimetric analysis (TGA) : Determines decomposition points (e.g., >200°C indicates thermal stability) .
- Karl Fischer titration : Measures hygroscopicity, critical for storage conditions (e.g., anhydrous solvents or desiccants) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay models?
Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target interactions. Strategies include:
- Comparative structural analogs : Synthesize derivatives with modified thiophene or fluorophenyl groups to isolate structure-activity relationships (SAR) .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and validate via mutagenesis .
- Metabolic profiling : Incubate the compound with liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) .
Q. What strategies optimize synthetic yields while minimizing byproducts?
- Catalyst screening : Palladium-catalyzed reductive cyclization (using Pd(OAc)/Xantphos) improves efficiency in forming the pyrazolo-pyrimidinone core .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing side reactions .
- Flow chemistry : Continuous flow systems enable precise control over reaction parameters (e.g., residence time, temperature) for scalable synthesis .
Q. How can computational modeling predict drug-likeness and bioavailability?
Tools like SwissADME assess:
- Lipinski’s Rule of Five : Molecular weight (<500), LogP (<5), hydrogen bond donors/acceptors .
- Bioavailability radar : Evaluates solubility (LogS > -4) and polarity (TPSA < 140 Ų) .
- CYP inhibition profiles : Predict interactions with metabolic enzymes using StarDrop or ADMET Predictor .
Q. What crystallographic challenges arise during structure determination?
- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density in solvent-accessible voids .
- Twinned crystals : SHELXD or twin refinement in SHELXL resolves overlapping reflections .
- Weak diffraction : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for low-resolution crystals .
Methodological Challenges and Solutions
Q. How to address hygroscopicity during in vitro assays?
- Controlled atmosphere : Use gloveboxes (N or Ar) for weighing and dilution.
- Lyophilization : Pre-freeze samples in tert-butanol to prevent water absorption .
- Real-time monitoring : In situ Raman spectroscopy tracks hydration states during kinetic studies .
Q. Designing derivatives for improved target selectivity: What substituent modifications are most effective?
- Thiophene substitution : Replace 2-thiophene with 3-thienyl to alter steric interactions with binding pockets .
- Fluorine positioning : Para- vs. meta-fluorophenyl groups modulate electron-withdrawing effects and π-π stacking .
- Heterocycle fusion : Introduce pyridine or morpholine rings to enhance solubility and reduce LogP .
Q. What in vitro models best predict in vivo metabolic stability?
- Hepatocyte incubations : Primary human hepatocytes (PHHs) provide CYP450 metabolism data (t > 60 mins desirable) .
- PAMPA assay : Measures passive permeability (Pe > 1.5 × 10 cm/s correlates with oral absorption) .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction (fu > 5% required for efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
